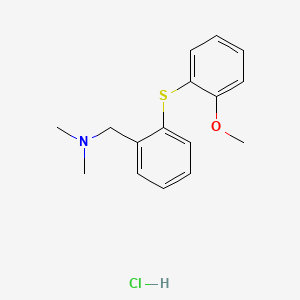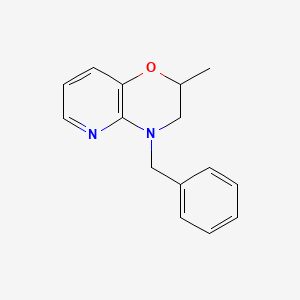
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a diethylamino group, a dimethyl-isoxazolyl moiety, and a valeramide backbone, along with a picrate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diethylamino Group: This step often involves nucleophilic substitution reactions where a diethylamine is introduced to the intermediate compound.
Formation of the Valeramide Backbone: This can be synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Picrate Formation: The final step involves the reaction of the synthesized compound with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the diethylamino and isoxazolyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the isoxazolyl moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)acetamide
- 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)propionamide
- 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butyramide
Uniqueness
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate is unique due to its specific combination of functional groups and the presence of the picrate moiety
Propriétés
Numéro CAS |
94868-66-3 |
|---|---|
Formule moléculaire |
C20H28N6O9 |
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)pentanamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H25N3O2.C6H3N3O7/c1-6-9-12(17(7-2)8-3)13(18)15-14-10(4)11(5)16-19-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h12H,6-9H2,1-5H3,(H,15,18);1-2,10H |
Clé InChI |
UDDYSVOTDQCTGE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)NC1=C(C(=NO1)C)C)N(CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate](/img/structure/B12732705.png)







